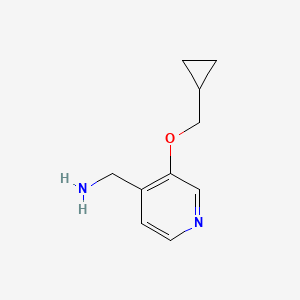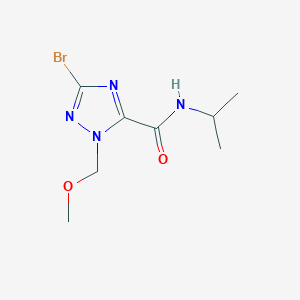![molecular formula C8H7N3O2 B1457602 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1499578-19-6](/img/structure/B1457602.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1499578-19-6 . It has a molecular weight of 177.16 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of a compound from 33 (154 mg, 1.00 mmol) and 6-(bromomethyl)-2-chloroquinoline (307 mg, 1.20 mmol) .
Molecular Structure Analysis
The InChI code for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-3-6 (8 (12)13)5-2-9-4-10-7 (5)11/h2-4H,1H3, (H,12,13) . Further structural analysis can be found in various studies .
Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied in the context of their antiviral activity . For instance, the discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” include a molecular weight of 119.12 g/mol, XLogP3-AA of 0.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Kinase Inhibition
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential as kinase inhibitors . These compounds can be designed to selectively inhibit specific kinases involved in disease pathways, offering therapeutic potential for conditions such as cancer.
Agricultural Chemistry: Crop Protection Agents
The pyrrolopyrimidine scaffold is being investigated for its use in developing new crop protection agents . These compounds can serve as the basis for pesticides or herbicides, contributing to the protection of crops from pests and diseases.
Material Science: Organic Electronic Materials
In material science, pyrrolopyrimidine derivatives are being studied for their electronic properties . They could be used in the development of organic electronic materials, which are essential for creating flexible electronic devices.
Environmental Science: Pollutant Degradation
Research into pyrrolopyrimidine compounds includes their application in environmental science, particularly in the degradation of pollutants . These compounds could play a role in environmental remediation techniques.
Biochemistry: Enzyme Inhibition
The pyrrolopyrimidine core structure is significant in biochemistry for its enzyme inhibition properties . It can be used to study the inhibition of enzymes that are crucial in various biochemical pathways.
Pharmacology: Drug Development
In pharmacology, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a valuable intermediate in the synthesis of drugs . It is particularly important in the development of novel therapeutic agents targeting various diseases.
Analytical Chemistry: Chromatography Standards
This compound can also be used in analytical chemistry as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of substances .
Chemical Synthesis: Building Block
Lastly, it serves as a versatile building block in chemical synthesis, enabling the creation of a wide array of complex molecules for further research and development .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPOOBKALXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
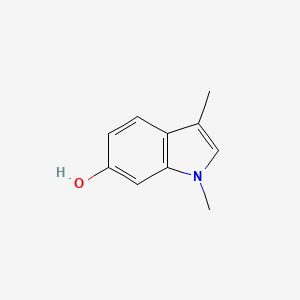
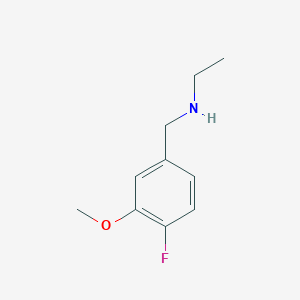
![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)
![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

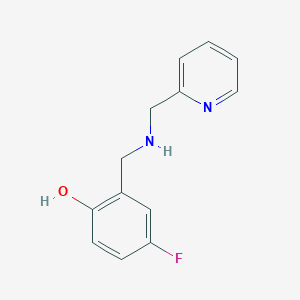
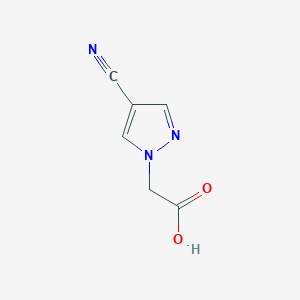
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
